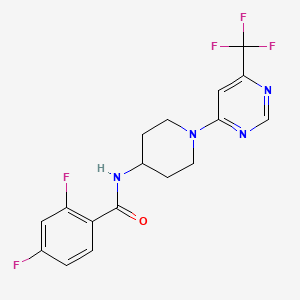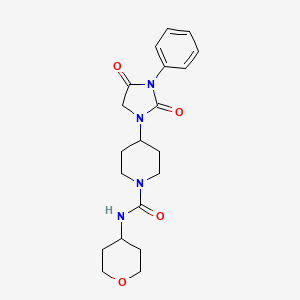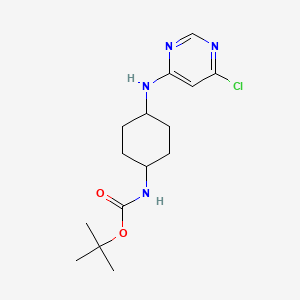
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazine ring substituted with a methoxy group and a pyrrolidinyl group linked to a difluorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 2,5-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the pyrrolidinyl intermediate.
Coupling with Pyrazine Derivative: The pyrrolidinyl intermediate is then coupled with a methoxypyrazine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-ethoxypyrazine
Uniqueness
The uniqueness of 2-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenylsulfonyl group and the methoxypyrazine moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O4S/c1-23-14-15(19-6-5-18-14)24-11-4-7-20(9-11)25(21,22)13-8-10(16)2-3-12(13)17/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWGRBAYIMZLIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)



![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)
